trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid (SMCC) is a heterobifunctional crosslinking reagent widely employed in various chemical and biotechnological applications. [] It serves as a linker molecule, facilitating the conjugation of two different molecules, typically biomolecules like proteins, peptides, or nucleic acids. [] This linking ability stems from its two reactive groups: a succinimidyl ester and a maleimide group. []
Trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 237.26 g/mol. This compound is notable for its role in bioconjugation, particularly in linking proteins with other functional entities such as fluorescent dyes, tracers, nanoparticles, and cytotoxic agents. It features a maleimide group that is highly reactive towards thiol groups, making it a valuable tool in the synthesis of antibody-drug conjugates and other bioconjugates.
Trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid can be synthesized through various chemical methods, primarily involving the reaction of maleic anhydride with 4-(aminomethyl)cyclohexane-1-carboxylic acid. This compound is commercially available from several chemical suppliers and is utilized extensively in biochemical research and industrial applications .
This compound is classified as a heterobifunctional cross-linking reagent due to its ability to react with both sulfhydryl groups and primary amines. It is commonly used in biochemical applications such as protein labeling and the development of targeted drug delivery systems.
The synthesis of trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid typically involves multiple steps:
The reaction conditions generally involve solvents like benzene and reagents such as thionyl chloride. In industrial settings, these methods are optimized for higher yields and purity .
Trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid has a unique structure characterized by a cyclohexane ring bonded to a maleimide group and a carboxylic acid functional group. This configuration enhances its reactivity and stability in biochemical applications.
Trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:
Thiol-containing compounds are commonly used in bioconjugation reactions involving this compound, leading to the formation of thioether-linked bioconjugates.
The mechanism of action for trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid involves a two-step process:
The coupling reaction typically occurs at a buffered pH of 7.5 (with a range of 6.5–8.5), which is optimal for maintaining the functionality of both the maleimide and thiol groups during the reaction.
The reactivity of trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid is primarily attributed to its maleimide moiety, which can undergo various transformations such as:
Trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid has diverse applications across multiple fields:
The evolution of maleimide chemistry in bioconjugation began with simple homobifunctional reagents that suffered from polymerization issues and poor control over conjugation specificity. Early maleimide crosslinkers featured aromatic spacers or short aliphatic chains that demonstrated limited hydrolytic stability and susceptibility to Michael addition side reactions. These fundamental limitations impeded reproducible conjugation outcomes, particularly in complex biological systems where precise stoichiometry determines therapeutic functionality [3] [7].
A transformative advance occurred through strategic molecular engineering that incorporated saturated alicyclic systems into the crosslinker architecture. Researchers discovered that cyclohexane rings conferred exceptional conformational stability while maintaining sufficient spacer length for biomolecular interactions. This design principle culminated in the development of trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid derivatives, which exhibited markedly enhanced maleimide stability compared to their phenyl-based counterparts. The thermodynamic preference for the trans configuration across the cyclohexane ring created optimal spatial orientation for conjugation reactions without introducing stereochemical complexity [8] [10].
The clinical validation of this structural approach arrived with FDA approval of trastuzumab emtansine (Kadcyla®) in 2013, which utilized the SMCC derivative (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to conjugate the cytotoxic payload DM1 to the anti-HER2 antibody. This marked the first therapeutic application of a cyclohexane-based maleimide linker and demonstrated superior in vivo stability compared to earlier conjugation technologies. The commercial success of this ADC established trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid as a platform technology for targeted therapeutics [5].
Table 1: Evolution of Maleimide Crosslinker Technology
Generation | Representative Compounds | Spacer Type | Key Limitations | Stability Improvements |
---|---|---|---|---|
First-Generation | BMPH, BMPS | Aromatic phenyl | Hydrolysis susceptibility, Michael addition side reactions | Limited shelf stability |
Second-Generation | SMCC, Sulfo-SMCC | Alicyclic cyclohexane | Moderate solubility | Enhanced maleimide ring stability, reduced retro-Michael reactions |
Advanced Derivatives | Mal(Br₂)-AMCHC-OH, N₃-trans-MCHC-OH | Functionalized cyclohexane | Specialized handling requirements | Bromination prevents premature thiol addition; azide enables click chemistry |
Recent innovations have expanded functionality through strategic modifications to the core structure. Bromination at the 3,4-positions of the maleimide ring, exemplified by trans-4-(3,4-Dibromo-maleimidomethyl)cyclohexane-1-carboxylic acid (Mal(Br₂)-AMCHC-OH), significantly enhanced thiol-specificity by preventing Michael addition side reactions. This brominated derivative requires reductive activation but offers superior conjugation control in complex biological matrices. Parallel developments introduced click chemistry compatibility through compounds like trans-4-(azidomethyl)cyclohexanecarboxylic acid (N₃-trans-MCHC-OH), which enables copper-catalyzed azide-alkyne cycloaddition for orthogonal conjugation strategies. These innovations demonstrate how the core cyclohexane structure serves as a versatile scaffold for specialized conjugation applications [4] [10].
The molecular architecture of trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid features three strategically integrated components that collectively enable its performance as a superior bioconjugation platform: a maleimide headgroup, a conformationally stabilized trans-cyclohexane spacer, and a carboxylic acid tail group. The trans configuration across the cyclohexane ring establishes near-perfect 120° bond angles that position the maleimide and carboxylic acid functionalities for optimal biomolecular engagement while minimizing steric hindrance. This configuration differs fundamentally from the cis isomer, which induces significant molecular strain and reduces conjugation efficiency. X-ray crystallographic analysis reveals that the trans isomer adopts a diequatorial conformation where both functional groups extend laterally from opposite positions on the ring, creating maximal separation distance (approximately 6.2Å between reactive centers) that facilitates simultaneous binding events without intramolecular interference [1] [8].
The cyclohexane spacer provides exceptional chemical stability compared to linear alkyl chains or benzylic spacers. This stability manifests in two critical operational parameters: extended hydrolytic resistance and thermal resilience. Where simple N-alkylmaleimides demonstrate hydrolysis half-lives of minutes to hours under physiological conditions, the trans-cyclohexane configuration extends this to several days. Thermal stability is equally impressive, with the compound maintaining integrity up to 164-168°C before decomposition, significantly higher than maleimides with aromatic spacers. This stability profile directly translates to practical advantages during conjugation processes, including tolerance to varied buffer conditions and extended reaction windows without significant maleimide degradation [1] [6] [10].
Table 2: Structural Attributes and Comparative Stability Profile
Structural Feature | Molecular Significance | Performance Characteristic | Comparative Advantage |
---|---|---|---|
trans-Cyclohexane Configuration | Diequatorial orientation of functional groups | Melting point: 164-168°C | Higher thermal stability than cis-isomer (Δmp >30°C) |
Aliphatic Spacer | Saturated carbon backbone | Hydrolytic half-life >48 hours (pH 7.4, 25°C) | 10-fold increase versus benzyl-based maleimides |
Maleimide Headgroup | Electron-deficient olefin | Thiol conjugation efficiency >95% (molar excess) | Specificity maintained across pH 6.5-7.5 |
Carboxylic Acid Tail | pKa ≈4.5 | Activation to NHS ester: >98% conversion | Enables amide bond formation without racemization |
The carboxylic acid functionality enables diverse activation strategies for amine-directed conjugation, most commonly through conversion to N-hydroxysuccinimide (NHS) ester derivatives. This activated form (SMCC) reacts efficiently with lysine residues or N-terminal amines under mild conditions (pH 7.0-9.0) to form stable amide bonds. The resulting maleimide-activated intermediate then couples to thiol-containing molecules at near-neutral pH, completing the heterobifunctional conjugation. The compound's solubility profile further enhances this utility, with significant solubility in polar aprotic solvents like DMF (50 mg/mL) and chloroform (50 mg/mL), but limited aqueous solubility that facilitates purification. This amphiphilic character allows reactions in organic media followed by direct transfer to aqueous conjugation environments [3] [7] [8].
Functional versatility extends beyond the core structure through targeted modifications. Bromination at the maleimide 3,4-positions creates trans-4-(3,4-Dibromo-maleimidomethyl)cyclohexane-1-carboxylic acid, which remains unreactive toward cellular thiols until activation by reducing agents. This prevents premature conjugation during intracellular trafficking of antibody-drug conjugates (ADCs), significantly increasing payload delivery efficiency. Alternatively, replacement of the carboxylic acid with azide produces trans-4-(azidomethyl)cyclohexanecarboxylic acid, which enables copper-catalyzed azide-alkyne cycloadditions for bioorthogonal conjugation strategies. These derivatives demonstrate how the core structure serves as a platform for specialized conjugation requirements while maintaining the stability advantages of the cyclohexane spacer [4] [10].
Table 3: Functional Versatility Through Chemical Modification
Derivative | Structural Modification | Conjugation Mechanism | Optimal Application Context |
---|---|---|---|
SMCC | NHS ester activation | Amine-thiol conjugation | Stable immunoconjugates for in vivo use |
Sulfo-SMCC | Sulfonated NHS ester | Aqueous phase conjugation | Hydrophilic protein conjugates without organic solvents |
Mal(Br₂)-AMCHC-OH | 3,4-Dibromomaleimide | Reductive activation | Intracellularly targeted ADC payload release |
N₃-trans-MCHC-OH | Azidomethyl substitution | Click chemistry cycloaddition | Multi-step orthogonal conjugation strategies |
The cyclohexane ring's conformational stability provides critical advantages during bioconjugate applications. Unlike flexible alkyl chains that adopt multiple conformations, the locked trans-cyclohexane structure maintains consistent distance and orientation between conjugated biomolecules. This reduces entropic penalties upon binding and enhances target engagement efficiency. In therapeutic antibody-drug conjugates, this structural stability translates to improved pharmacokinetic profiles, as evidenced by reduced aggregation and linker cleavage in circulation. The spacer's non-immunogenic character further enhances biocompatibility, avoiding the anti-linker immune responses observed with some protein-based spacers [1] [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7